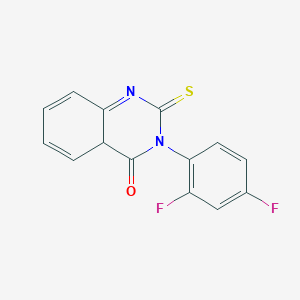
Meayamycin D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Meayamycin D is a synthetic analogue of the natural product FR901464, known for its potent anticancer properties. It is a member of the spliceosome inhibitors, which target the splicing factor 3B subunit 1 (SF3B1) and PHD finger protein 5A (PHF5A) within the human spliceosome . This compound has shown significant promise in cancer research due to its ability to modulate RNA splicing and exhibit cytotoxicity against various cancer cell lines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Meayamycin D involves a series of complex steps starting from commercially available chiral pool materials such as ethyl L-lactate, BocNH-Thr-OH, and D-ribose . The total synthesis can be achieved through a 12-step linear sequence, which includes the preparation of the right-hand subunit ((4S,5R)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-3-methylbut-3-en-1-ol . The reaction conditions typically involve the use of anhydrous solvents and specific reagents to ensure the desired stereochemistry and yield .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: Meayamycin D undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides . The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions include various analogues of this compound, which are studied for their enhanced cytotoxicity and stability .
Applications De Recherche Scientifique
Meayamycin D has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, this compound is used as a chemical probe to study pre-mRNA splicing and its inhibition . Its unique structure allows researchers to investigate the conformational dynamics of the spliceosome and develop new splicing modulators .
Biology: In biology, this compound is utilized to explore the mechanisms of RNA splicing and its role in gene expression . It has been shown to induce alternative splicing of MCL-1 and exhibit strong synergism with other anticancer agents .
Medicine: In medicine, this compound is a promising lead compound for anticancer drug development . Its specificity towards cancer cells and ability to overcome multidrug resistance make it a valuable candidate for therapeutic applications .
Industry: In the industry, this compound’s potential for large-scale synthesis and its bioactive properties make it an attractive target for pharmaceutical companies aiming to develop new cancer treatments .
Mécanisme D'action
Meayamycin D exerts its effects by binding to the splicing factor 3B subunit 1 (SF3B1) and PHD finger protein 5A (PHF5A) within the human spliceosome . This binding inhibits pre-mRNA splicing, leading to the accumulation of unspliced mRNA and subsequent cell death . The compound’s ability to form covalent bonds with its target proteins enhances its potency and specificity .
Comparaison Avec Des Composés Similaires
- FR901464
- Pladienolide
- Herboxidiene
- Thailanstatin A
Propriétés
Formule moléculaire |
C28H45NO7 |
|---|---|
Poids moléculaire |
507.7 g/mol |
Nom IUPAC |
(Z,4S)-N-[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(3R,4R,5R)-4-hydroxy-7,7-dimethyl-1,6-dioxaspiro[2.5]octan-5-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]-4-(methoxymethoxy)pent-2-enamide |
InChI |
InChI=1S/C28H45NO7/c1-18(9-12-24-26(31)28(16-34-28)15-27(5,6)36-24)8-11-23-19(2)14-22(21(4)35-23)29-25(30)13-10-20(3)33-17-32-7/h8-10,12-13,19-24,26,31H,11,14-17H2,1-7H3,(H,29,30)/b12-9+,13-10-,18-8+/t19-,20-,21+,22+,23-,24+,26+,28+/m0/s1 |
Clé InChI |
OGCGICPBGMPHIU-DNSRGATHSA-N |
SMILES isomérique |
C[C@H]1C[C@H]([C@H](O[C@H]1C/C=C(\C)/C=C/[C@@H]2[C@H]([C@@]3(CC(O2)(C)C)CO3)O)C)NC(=O)/C=C\[C@H](C)OCOC |
SMILES canonique |
CC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)(C)C)CO3)O)C)NC(=O)C=CC(C)OCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methoxy]-N-ethyl-7-methoxyquinoxalin-2-amine](/img/structure/B15136135.png)
![2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B15136138.png)






![N-[(2S)-4-[3-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide](/img/structure/B15136190.png)

